molecular formula C9H14N2O2S B1416908 N-ethyl-N-(2-methylphenyl)aminosulfonamide CAS No. 1094222-84-0

N-ethyl-N-(2-methylphenyl)aminosulfonamide

Cat. No. B1416908
CAS RN: 1094222-84-0
M. Wt: 214.29 g/mol
InChI Key: FQSFEHDMMKCMAY-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)aminosulfonamide is a chemical compound with the CAS Number: 1094222-84-0 . It has a molecular weight of 214.29 and its IUPAC name is N-ethyl-N-(2-methylphenyl)sulfamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

1. Drug Metabolism Studies

LY451395, a biaryl-bis-sulfonamide, is an example of a compound in the same class as N-ethyl-N-(2-methylphenyl)aminosulfonamide. This compound, utilized as an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, has been studied for its metabolism in preclinical species. Advanced techniques like mass spectrometry and nuclear magnetic resonance spectroscopy are required to analyze and characterize its metabolic derivatives. This highlights the compound's significance in understanding drug metabolism and its application in clinical investigations (Zmijewski et al., 2006).

2. Synthesis of Amino Acid Derivatives

N-ethyl derivatives of amino acids, including those similar to this compound, are significant in synthesizing various compounds. These derivatives serve as building blocks in peptide chain formation. The use of specific reagents in their preparation, such as triethyloxonium tetrafluoroborate, demonstrates their versatility and practicality in organic chemistry (Belsito et al., 2010).

3. Development of Heterocyclic Compounds

Compounds like this compound are used in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry. For instance, their reaction with 2-aminopyridines or 2-aminothiazole results in the formation of sulfonamides with potential pharmaceutical applications. Such reactions highlight the compound's role in developing new therapeutic agents (Rozentsveig et al., 2013).

4. Design of Multifunctional Agents

The modification of arylsulfonamide derivatives, related to this compound, can lead to the development of selective ligands or multifunctional agents. These compounds are used in treating complex diseases, demonstrating the potential of this compound derivatives in developing novel therapeutics (Canale et al., 2016).

Safety and Hazards

The safety information for N-ethyl-N-(2-methylphenyl)aminosulfonamide includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

1-[ethyl(sulfamoyl)amino]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSFEHDMMKCMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094222-84-0
Record name N-ethyl-N-(2-methylphenyl)aminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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